molecular formula C13H14N2O2 B7457129 2-oxo-N-propyl-1H-quinoline-3-carboxamide

2-oxo-N-propyl-1H-quinoline-3-carboxamide

Cat. No. B7457129
M. Wt: 230.26 g/mol
InChI Key: UAWPLPBUJVAPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-N-propyl-1H-quinoline-3-carboxamide, also known as PQ1, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PQ1 is a quinoline derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

2-oxo-N-propyl-1H-quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-oxo-N-propyl-1H-quinoline-3-carboxamide is in the treatment of inflammatory diseases. 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes 2-oxo-N-propyl-1H-quinoline-3-carboxamide a potential candidate for the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
2-oxo-N-propyl-1H-quinoline-3-carboxamide has also been studied for its anti-cancer properties. 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. This makes 2-oxo-N-propyl-1H-quinoline-3-carboxamide a potential candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
In addition, 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to exhibit anti-viral properties. 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to inhibit the replication of HIV-1, HSV-1, and HCV. This makes 2-oxo-N-propyl-1H-quinoline-3-carboxamide a potential candidate for the treatment of viral infections.

Mechanism of Action

The mechanism of action of 2-oxo-N-propyl-1H-quinoline-3-carboxamide is not fully understood. However, it is believed that 2-oxo-N-propyl-1H-quinoline-3-carboxamide exerts its anti-inflammatory, anti-cancer, and anti-viral effects through the inhibition of NF-κB signaling. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB signaling by 2-oxo-N-propyl-1H-quinoline-3-carboxamide leads to the downregulation of pro-inflammatory cytokines, inhibition of cancer cell growth, and inhibition of viral replication.
Biochemical and Physiological Effects
2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit viral replication. Physiologically, 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to reduce inflammation, inhibit tumor growth, and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-oxo-N-propyl-1H-quinoline-3-carboxamide in lab experiments is its low toxicity. 2-oxo-N-propyl-1H-quinoline-3-carboxamide has been shown to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of using 2-oxo-N-propyl-1H-quinoline-3-carboxamide is its low solubility in water. This can make it difficult to administer 2-oxo-N-propyl-1H-quinoline-3-carboxamide in certain experiments.

Future Directions

For research on 2-oxo-N-propyl-1H-quinoline-3-carboxamide include the development of 2-oxo-N-propyl-1H-quinoline-3-carboxamide analogs, investigation of 2-oxo-N-propyl-1H-quinoline-3-carboxamide in combination with other drugs, and further understanding of its mechanism of action.

Synthesis Methods

The synthesis of 2-oxo-N-propyl-1H-quinoline-3-carboxamide involves the reaction of 2-chloro-N-propylquinoline-3-carboxamide with sodium methoxide in methanol. This reaction results in the formation of 2-oxo-N-propyl-1H-quinoline-3-carboxamide as a yellow solid with a melting point of 165-167°C. The purity of 2-oxo-N-propyl-1H-quinoline-3-carboxamide can be improved through recrystallization from hot ethanol.

properties

IUPAC Name

2-oxo-N-propyl-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-7-14-12(16)10-8-9-5-3-4-6-11(9)15-13(10)17/h3-6,8H,2,7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWPLPBUJVAPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-propyl-1H-quinoline-3-carboxamide

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